molecular formula C18H20N2O B15029019 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether

Katalognummer: B15029019
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: AUYOJIVPSYYSKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the pyrazine ring through a series of cyclization reactions. The isobutyl ether group is then added via etherification reactions under specific conditions, such as the presence of a base and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dihydro-4H-pyrazino[3,2,1-JK]carbazol-8-YL isobutyl ether is unique due to its specific combination of pyrazine and carbazole rings, along with the isobutyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C18H20N2O

Molekulargewicht

280.4 g/mol

IUPAC-Name

12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene

InChI

InChI=1S/C18H20N2O/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16/h6-10,12H,3-5,11H2,1-2H3

InChI-Schlüssel

AUYOJIVPSYYSKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.